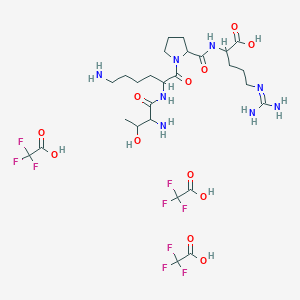

Tuftsin 3TFA

Description

Historical Context of Tuftsin (B1682037) Discovery and Characterization

Tuftsin was first identified in 1970 by scientists Victor A. Najjar and K. Nishioka. bionity.comnih.gov Its name is derived from Tufts University, where the discovery was made. bionity.com The peptide was isolated from the Fc-domain of the heavy chain of immunoglobulin G (IgG), the most abundant type of antibody in the body. wikipedia.orgfrontiersin.org

Initial research characterized Tuftsin as a tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg). wikipedia.orgfrontiersin.org It is produced primarily in the spleen, where an enzyme called tuftsin-endocarboxypeptidase cleaves it from a carrier protein known as leukokinin. frontiersin.orgtaylorandfrancis.com A second enzyme, leukokininase, located on the outer membrane of phagocytic cells, is responsible for the final release of the active Tuftsin peptide. wikipedia.org This discovery highlighted a novel mechanism by which the immune system could activate its own phagocytic cells—cells responsible for engulfing pathogens and cellular debris. wikipedia.orgnih.gov

| Year | Discovery or Finding | Lead Researcher(s) |

|---|---|---|

| 1970 | First identification and naming of Tuftsin as a natural phagocytosis-stimulating peptide. bionity.comnih.gov | Najjar & Nishioka |

| 1970s | Characterization as a tetrapeptide (Thr-Lys-Pro-Arg) derived from the IgG heavy chain. frontiersin.orgnih.gov | Najjar's Research Group |

| 1981 | Elucidation of structure-function relationships and identification of specific receptors on phagocytic cells. nih.gov | Fridkin & Najjar |

The Significance of Immunomodulatory Peptides in Biological Systems

Immunomodulatory peptides are fundamental components of both the innate and adaptive immune systems. frontiersin.org They function as biological response modifiers, orchestrating the activity of various immune cells to ensure a balanced and effective response to threats like infections and malignancies. anewyouwoman.com

These peptides can exert their effects in several ways:

Cellular Activation : Many immunomodulatory peptides, including Tuftsin, can directly bind to receptors on the surface of immune cells like macrophages, neutrophils, and monocytes, stimulating their functions. bionity.comfrontiersin.org This can include enhancing phagocytosis (the engulfing of pathogens), chemotaxis (cell movement toward a stimulus), and the production of reactive oxygen species to kill microbes. wikipedia.org

Cytokine Regulation : They can influence the production and release of cytokines, which are signaling proteins that mediate inflammation and immune responses. anewyouwoman.commdpi.com By modulating cytokines, these peptides can either promote a pro-inflammatory state to fight infection or an anti-inflammatory one to prevent tissue damage.

Linking Innate and Adaptive Immunity : Some peptides can recruit and activate antigen-presenting cells (APCs), which are crucial for initiating the adaptive immune response. mdpi.comnih.gov By helping APCs present antigens to T-cells, these peptides establish a critical link between the body's immediate and long-term, specific immune defenses. anewyouwoman.com

The diverse functions of these peptides make them promising candidates for the development of new therapies for a wide range of conditions, including infectious diseases, autoimmune disorders, and cancer. nih.gov

| Function | Description | Immune Cells Primarily Affected |

|---|---|---|

| Chemotaxis | Recruitment of immune cells to sites of infection or inflammation. frontiersin.org | Neutrophils, Monocytes, Mast Cells |

| Phagocytosis Stimulation | Enhancement of the ability of cells to engulf and destroy pathogens. bionity.comnih.gov | Macrophages, Neutrophils |

| Cytokine Modulation | Regulation of the production of signaling molecules like interleukins and tumor necrosis factor (TNF). anewyouwoman.comresearchgate.net | T-cells, Macrophages, Dendritic Cells |

| Antigen Presentation | Augmentation of the process by which antigens are presented to T-lymphocytes to initiate an adaptive response. wikipedia.org | Antigen-Presenting Cells (APCs), T-cells |

Overview of Tuftsin 3TFA in Contemporary Immunopeptidomics Research

In modern research, peptides like Tuftsin are often synthesized chemically to ensure high purity and to allow for structural modifications. This compound refers to the Tuftsin peptide that is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is commonly used during the final cleavage step from the synthesis resin and in the purification process, particularly with reverse-phase high-performance liquid chromatography (HPLC). lifetein.com The resulting TFA salt form is stable and easily handled in a laboratory setting, though researchers must be aware that the TFA counterion can potentially influence some biological assays. lifetein.comconsensus.app

This compound is a valuable tool in the field of immunopeptidomics , which is the large-scale study of peptides involved in the immune response, particularly those presented by Major Histocompatibility Complex (MHC) molecules (in humans, called Human Leukocyte Antigen or HLA). doi.orgnih.gov This field is critical for discovering new antigens that can be targeted by T-cells in cancer immunotherapy. doi.orgnih.gov

While immunopeptidomics primarily focuses on identifying novel peptides from cells or tissues using mass spectrometry, well-characterized synthetic peptides like this compound serve several important roles:

Reference Standards : As a peptide with known, potent immunomodulatory activity, Tuftsin can be used as a positive control or a standard in experiments designed to test the function of newly discovered immunopeptides.

Investigating Peptide-Receptor Interactions : The availability of pure, synthetic Tuftsin allows for detailed biophysical studies, such as surface plasmon resonance (SPR), to analyze its binding kinetics with specific cellular receptors like Neuropilin-1 (NRP1). frontiersin.orgnih.gov

Therapeutic Development : Tuftsin itself is a model for designing peptide-based drugs. Its structure and function provide a template for creating novel molecules with enhanced stability or more targeted immunomodulatory effects. taylorandfrancis.comresearchgate.net For example, Tuftsin has been incorporated into nanocarriers to specifically target drugs to macrophages. taylorandfrancis.com

The use of Tuftsin in its stable TFA salt form facilitates reproducible and accurate research in the exploration of the immunopeptidome and the development of next-generation immunotherapies.

| Property | Description |

|---|---|

| Molecular Formula | C21H40N8O6 bionity.com |

| Amino Acid Sequence | L-threonyl-L-lysyl-L-prolyl-L-arginine (Thr-Lys-Pro-Arg) wikipedia.org |

| Primary Biological Function | Stimulation of phagocytic cells (macrophages, neutrophils). bionity.comnih.gov |

| Origin | Derived from the Fc-domain of Immunoglobulin G (IgG). wikipedia.orgfrontiersin.org |

| Common Salt Form in Research | Trifluoroacetate (TFA) salt, for stability and purity post-synthesis. lifetein.combertin-bioreagent.com |

Properties

Molecular Formula |

C27H43F9N8O12 |

|---|---|

Molecular Weight |

842.7 g/mol |

IUPAC Name |

2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H40N8O6.3C2HF3O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;3*3-2(4,5)1(6)7/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);3*(H,6,7) |

InChI Key |

HFDDBANZTDMERX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Tuftsin 3tfa

Strategies for Tuftsin (B1682037) 3TFA Peptide Synthesis

The chemical synthesis of Tuftsin can be achieved through two principal methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Both approaches have been successfully employed to produce the tetrapeptide.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis is a widely adopted method for producing peptides like Tuftsin due to its efficiency and amenability to automation. powdersystems.comjpt.com The process involves assembling the peptide chain step-by-step while one end is covalently attached to an insoluble polymeric support, or resin. nih.gov

The synthesis typically proceeds from the C-terminus to the N-terminus. The process begins with the attachment of the C-terminal amino acid, arginine, to a suitable resin. peptide.com The synthesis cycle involves two main steps: the deprotection of the α-amino group and the coupling of the next amino acid in the sequence. acs.org The fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used for the temporary protection of the α-amino group. acs.org This group is removed by treatment with a mild base, such as piperidine. acs.org

The subsequent coupling of the next Fmoc-protected amino acid is facilitated by activating agents to form the peptide bond. rsc.org This cycle of deprotection and coupling is repeated until the full Tuftsin sequence (Thr-Lys-Pro-Arg) is assembled on the resin. acs.org

Upon completion of the chain assembly, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). nih.gov The use of TFA in the final cleavage step is what results in the formation of the peptide as a trifluoroacetate (B77799) salt, hence "Tuftsin 3TFA". The crude peptide is then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Key Steps in Solid-Phase Synthesis of this compound

| Step | Description | Common Reagents |

| Resin Functionalization | Preparation of the solid support for attachment of the first amino acid. | Polystyrene-based resins (e.g., Wang, Rink amide) |

| First Amino Acid Loading | Covalent attachment of the C-terminal amino acid (Arg) to the resin. | Fmoc-Arg(Pbf)-OH, coupling agents (e.g., DIC/HOBt) |

| Deprotection | Removal of the temporary Fmoc protecting group from the α-amino group. | 20% Piperidine in DMF |

| Coupling | Formation of the peptide bond with the next Fmoc-protected amino acid. | Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, activating agents (e.g., HBTU/HOBt, DIC/HOBt) |

| Cleavage and Deprotection | Release of the completed peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) based cocktails |

| Purification | Isolation of the pure peptide from byproducts. | Reverse-phase high-performance liquid chromatography (RP-HPLC) |

Data sourced from multiple references providing general SPPS procedures. nih.govacs.orgrsc.org

Solution-Phase Synthetic Methods

Solution-phase synthesis, also known as conventional peptide synthesis, involves the stepwise elongation of the peptide chain in a homogenous solution. nih.gov This classical approach was utilized for the synthesis of Tuftsin and its analogues before the widespread adoption of SPPS. nih.gov

In this method, protected amino acids or small peptide fragments are coupled in solution. After each coupling step, the resulting product must be isolated and purified before proceeding to the next step. This often involves techniques such as crystallization or chromatography. The protecting groups are selectively removed to allow for the next coupling reaction.

While solution-phase synthesis can be more labor-intensive and time-consuming for long peptides, it offers advantages for large-scale production and for the synthesis of complex peptides where the solid support in SPPS might pose steric hindrance. Studies on the conformation of chemically synthesized Tuftsin have utilized peptides produced via solution-phase methods. nih.govnih.gov

Design and Synthesis of this compound Analogues

A significant challenge with the therapeutic application of Tuftsin is its short biological half-life, as it is susceptible to degradation by peptidases. mostwiedzy.pl To address this, various analogues have been designed and synthesized to improve stability and proteolytic resistance.

Modifications for Enhanced Stability and Proteolytic Resistance

Retro-Tuftsin is an analogue where the amino acid sequence is reversed (Arg-Pro-Lys-Thr). Research has shown that retro-Tuftsin is more stable and resistant to enzymatic degradation compared to the native peptide. mostwiedzy.pl Further modifications, known as retro-inverso analogues, involve reversing the sequence and inverting the chirality of the amino acid residues. A partially modified retro-inverso-Tuftsin analogue was found to be completely resistant to enzymatic degradation in vitro by both isolated aminopeptidases and human plasma proteolytic enzymes. acs.org This increased stability is believed to contribute to its enhanced in vivo activities. acs.org The synthesis of these analogues can be achieved using both solution-phase and solid-phase techniques. acs.orgresearchgate.net

Table 2: Comparison of Tuftsin and a Retro-Inverso Analogue

| Compound | Sequence | Key Feature | Proteolytic Resistance |

| Tuftsin | Thr-Lys-Pro-Arg | Natural sequence | Low, susceptible to peptidases |

| Retro-inverso Analogue | H-Arg-Pro-Lys-gThr-OH | Reversed sequence with a gem-diaminoalkyl residue at the N-terminus | High, resistant to enzymatic degradation in vitro |

Data compiled from studies on Tuftsin stability and retro-inverso analogues. mostwiedzy.placs.org

Another strategy to enhance the stability of Tuftsin is the introduction of an isopeptide bond. nih.gov An isopeptide bond is an amide linkage formed between the side chain of one amino acid and the amino or carboxyl group of another, as opposed to the standard peptide bond between α-amino and α-carboxyl groups. wikipedia.org

In Tuftsin analogues, an isopeptide bond can be introduced, for example, by linking the ε-amino group of the lysine (B10760008) residue to the α-carboxyl group of the preceding threonine. nih.gov This modification has been shown to increase the resistance of Tuftsin to enzymatic cleavage by enzymes like leucine (B10760876) aminopeptidase. nih.gov The synthesis of these isopeptide-containing derivatives has been accomplished through stepwise elongation of the peptide chain using conventional solution-phase methods. nih.gov

Structure-Activity Relationship (SAR) Studies of Modified Tuftsin

Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular requirements for the biological functions of Tuftsin, a tetrapeptide with the sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg). These investigations, involving the synthesis and evaluation of a multitude of analogs, have provided deep insights into how each component of the peptide contributes to its immunomodulatory effects. Modifications have been systematically introduced at the N-terminal, C-terminal, and within the peptide chain to probe the structural necessities for receptor binding and subsequent cellular activation. nih.gov A strong correlation has been established between the ability of these analogs to bind to Tuftsin receptors on macrophages and their capacity to modulate phagocytic activity. nih.gov Much of the research has confirmed that the native sequence possesses the optimal conformation for full biological potency, and even minor alterations can significantly impact its activity. nih.govresearchgate.net

Role of Specific Amino Acid Residues in Bioactivity

The biological activity of Tuftsin is critically dependent on the integrity of its specific amino acid sequence (Thr-Lys-Pro-Arg). researchgate.net Each residue plays a distinct role, and modifications can lead to a spectrum of effects, from diminished activity to antagonistic properties.

N-Terminal Threonine (Thr¹): The N-terminal threonine is important for activity. While some modifications are tolerated, the presence of its specific functional groups is considered a key contributor to the peptide's interaction with its receptor.

Lysine (Lys²): The second position, occupied by lysine, is crucial. The positive charge of the lysine side chain is a key element for receptor binding. Replacement of Lysine with other amino acids, such as in the mutant peptide Thr-Glu-Pro-Arg, results in a loss of biological function, highlighting the importance of this residue. nih.gov

Proline (Pro³): The proline residue at the third position is essential for maintaining the specific conformational bend in the peptide backbone. researchgate.net This rigid turn is believed to correctly orient the N-terminal and C-terminal residues (Threonine and Arginine) for optimal receptor interaction. Altering this residue often leads to a significant reduction or complete loss of activity. researchgate.net

C-Terminal Arginine (Arg⁴): The C-terminal arginine and its positively charged guanidinium (B1211019) group are indispensable for Tuftsin's bioactivity. Studies have shown that the dipeptide Pro-Arg is a critical moiety for activity. researchgate.net Modifications or removal of this residue typically results in inactive compounds. nih.gov

The following table summarizes the impact of substituting specific amino acid residues on the phagocytosis-stimulating activity of Tuftsin.

| Analog | Modification | Position | Relative Biological Activity | Effect |

| [Glu²]-Tuftsin | Lys → Glu | 2 | Inactive | Substitution of the basic Lysine with acidic Glutamic acid abolishes activity. nih.gov |

| [Gln²]-Tuftsin | Lys → Gln | 2 | Inactive | A mouse analogue, Thr-Gln-Pro-Arg, lacks stimulatory activity, showing the necessity of the Lys residue. wikipedia.org |

| [Ala³]-Tuftsin | Pro → Ala | 3 | Reduced Activity | Replacement of Proline disrupts the necessary peptide bend, reducing efficacy. |

| [des-Arg⁴]-Tuftsin | Deletion of Arg | 4 | Inactive | Removal of the C-terminal Arginine completely eliminates biological activity. |

| [Arg¹-Pro²-Lys³-Thr⁴] | Scrambled Sequence | 1-4 | Inactive | A retro-inverso analog showed no activity, indicating sequence specificity is paramount. nih.gov |

Impact of Terminal Modifications on Immunomodulatory Function

Modifications at the N- and C-termini of the Tuftsin peptide have profound effects on its immunomodulatory capabilities. Because both termini are crucial for receptor recognition and binding, alterations are generally poorly tolerated and often lead to a loss of function. researchgate.net

N-Terminal Modifications: The free amino group of the N-terminal threonine is considered essential. Acetylation of this group, which removes the positive charge, can significantly reduce or abolish peptide stability and bioactivity. sigmaaldrich.com Similarly, the addition of bulky chemical groups or extension of the peptide chain at the N-terminus often results in analogs with diminished potency. nih.gov

C-Terminal Modifications: The C-terminal carboxyl group of arginine is equally critical. Amidation or esterification of this group can interfere with the key interactions required for receptor binding. sigmaaldrich.com The removal of the C-terminal arginine residue renders the resulting tripeptide completely inactive, underscoring the vital role of this terminal amino acid. nih.gov Studies involving the synthesis of Tuftsin dimers and other chain extensions at the C-terminus have consistently shown that a free, unmodified C-terminal arginine is required for optimal biological response. nih.gov

Conjugation Strategies for Tuftsin Derivatives

The inherent ability of Tuftsin to target and activate phagocytic cells, such as macrophages, has made it an attractive candidate for conjugation strategies aimed at targeted drug delivery and enhancing immune responses. nih.govnih.gov These strategies involve chemically linking Tuftsin or its derivatives to various molecules, including cytotoxic drugs, other immunomodulators, and carrier systems like liposomes. nih.gov

A common approach involves solid-phase peptide synthesis, where Tuftsin analogs are built on a resin and then conjugated to the desired molecule. nih.govacs.org The lysine residue's ε-amino group provides a convenient and often-used site for attaching other molecules without disrupting the essential peptide backbone required for receptor recognition. researchgate.net

Conjugation to Cytotoxic Agents: Tuftsin has been conjugated to anticancer drugs to selectively deliver them to tumor-associated macrophages. For instance, derivatives have been linked to compounds like 1,4-dihydroxyanthraquinone and 1-nitroacridine. nih.govacs.org In these conjugates, the N-terminus of the Tuftsin peptide chain is typically used as the attachment point, forming a direct connection or an amide bond with the cytotoxic molecule. nih.govacs.org Similarly, Tuftsin has been incorporated into drug delivery systems carrying methotrexate (B535133) to target cancer cells. semmelweis.hunih.gov

Conjugation to Immunomodulators: To create more potent immunomodulating agents, Tuftsin has been conjugated to other immunostimulatory molecules. A notable example is its conjugation with muramyl dipeptide (MDP) or nor-muramyl dipeptide (nor-MDP). nih.gov These conjugates were synthesized by acylating a protected Tuftsin molecule with the isoglutamine (B555469) carboxyl group of the muramyl dipeptide derivative. nih.gov Such dual-action molecules can synergistically activate immune cells.

Conjugation to Carrier Systems:

Liposomes: Palmitoylated Tuftsin derivatives have been incorporated into the lipid bilayer of liposomes. nih.govcd-bioparticles.net These "Tuft-liposomes" effectively target macrophages and have been used to enhance the delivery of antimicrobial and anticancer drugs, such as amphotericin B and etoposide. wikipedia.orgnih.gov

Oligopeptide Carriers: Branched oligopeptide carriers composed of multiple Tuftsin units (e.g., tetratuftsin derivatives) have been synthesized. semmelweis.hu These constructs serve as a scaffold to which drugs, connected via an enzyme-labile spacer, can be attached. This strategy leverages the chemotactic properties of Tuftsin to guide the drug conjugate to the target cells. semmelweis.hunih.gov

Vaccine Development: Poly- or oligotuftsin derivatives have been used as carriers for synthetic antigens in vaccine development, for example, against Plasmodium falciparum, the parasite that causes malaria. wikipedia.org Conjugation with polytuftsin can enhance the epitope-specific antibody production, leveraging Tuftsin's natural adjuvant-like properties. wikipedia.org

Molecular and Cellular Mechanisms of Tuftsin 3tfa Action

Receptor Binding and Recognition

The initial step in Tuftsin's mechanism of action is its binding to specific receptors on the surface of target cells, primarily phagocytes.

Early research efforts focused on identifying and characterizing the specific binding sites for Tuftsin (B1682037) on phagocytic cells like macrophages, monocytes, and polymorphonuclear leukocytes (PMNs). nih.govnih.gov The presence of specific receptors was confirmed through experiments using labeled Tuftsin. For instance, studies with fluorescein-labeled Tuftsin demonstrated clear binding to the plasma membrane of murine Kupffer cells, a type of liver macrophage. nih.gov This binding was shown to be specific, as it could be inhibited by an excess of unlabeled Tuftsin, confirming the existence of distinct receptor sites. nih.gov

To further probe, characterize, and isolate these receptors, various synthetic analogs of Tuftsin were developed. nih.gov These included:

Photoaffinity labeling analogs for creating a specific, covalent bond with the receptor. nih.gov

Fluorescent analogs incorporating probes like rhodamine or dansyl to allow for microscopic visualization of the receptors. nih.gov

Biotinylated analogs for receptor purification using affinity chromatography methods. nih.gov

These analogs were designed to retain biological activity, and studies confirmed they could both stimulate phagocytosis and compete with natural Tuftsin for its binding sites on macrophages. nih.gov

More recent and definitive studies have identified Neuropilin-1 (Nrp1) as a key receptor for Tuftsin. nih.govfrontiersin.orgresearchgate.net Nrp1 is a single-pass transmembrane glycoprotein (B1211001) that is involved in various biological processes, including roles in the nervous, vascular, and immune systems. nih.govaacrjournals.org While Nrp1 has a large extracellular domain, its intracellular C-terminal domain is too short to signal independently. nih.govnih.gov Consequently, Nrp1 functions as a co-receptor, associating with other transmembrane proteins to transduce signals into the cell. nih.govnih.gov Research has shown that Tuftsin binds selectively to Nrp1 and not to the closely related homologous protein, Neuropilin-2. nih.gov

Neuropilin-1 is also known as a co-receptor for other important signaling molecules, most notably Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov Studies have revealed a competitive relationship between Tuftsin and VEGF for binding to Nrp1. Research has demonstrated that Tuftsin and its antagonists can block VEGF from binding to the Nrp1 receptor. nih.gov

The shared binding site is further evidenced by the action of specific inhibitors. A small molecule inhibitor, EG00229, which was specifically designed based on the C-terminal amino acid sequence of VEGF that interacts with the Nrp1 binding pocket, was found to effectively prevent Tuftsin from binding to the cell surface. nih.gov This indicates that Tuftsin and VEGF share a common or significantly overlapping binding site on the Nrp1 receptor. nih.govembopress.org This interaction is significant because by competing with VEGF, Tuftsin can modulate signaling pathways typically associated with angiogenesis and vascular biology. nih.gov

| Ligand | Binding to Nrp1 | Binding Nature | Key Evidence |

|---|---|---|---|

| Tuftsin | Yes | Direct, specific binding to Nrp1. nih.govfrontiersin.org | Binding is blocked by the VEGF-mimicking inhibitor EG00229. nih.gov |

| VEGF (Vascular Endothelial Growth Factor) | Yes | Binds to Nrp1 as a co-receptor to enhance signaling through VEGFR-2. nih.gov | Binding is blocked by Tuftsin and its antagonists. aacrjournals.orgnih.gov |

Intracellular Signaling Cascades Triggered by Tuftsin

Following receptor binding, Tuftsin initiates a series of intracellular signaling events that ultimately mediate its cellular effects.

Upon binding to its receptors, Tuftsin rapidly modulates the intracellular levels of key second messengers. nih.gov Studies on human polymorphonuclear leukocytes (PMNL) and mouse peritoneal macrophages have shown that incubation with Tuftsin leads to significant and distinct changes in cyclic nucleotide levels. nih.gov Specifically, Tuftsin treatment causes a substantial increase of 80-90% in intracellular cyclic GMP (cGMP) levels, which is accompanied by a 20-25% decrease in intracellular cyclic AMP (cAMP) levels. nih.gov These changes are detectable within 4 minutes of incubation and reach their maximum effect between 10 and 20 minutes. nih.gov The dose-response relationship for these cyclic nucleotide changes mirrors that of Tuftsin's effect on phagocytosis, suggesting a direct link between these signaling events and the peptide's functional outcome. nih.gov

The role of intracellular calcium ([Ca2+]i) has also been investigated. Research indicates that Tuftsin does not trigger an influx of calcium from the extracellular environment. nih.gov Instead, it enhances the release of calcium from the cell's internal stores, as demonstrated in cells preloaded with isotopic calcium (45Ca2+). nih.gov This modulation of intracellular calcium, along with the changes in cGMP and cAMP, are considered key steps in the mechanism by which Tuftsin stimulates phagocytosis. nih.gov

| Second Messenger | Observed Effect | Magnitude of Change | Source of Change |

|---|---|---|---|

| Cyclic GMP (cGMP) | Increase | 80-90% increase nih.gov | Intracellular synthesis |

| Cyclic AMP (cAMP) | Decrease | 20-25% decrease nih.gov | Intracellular synthesis/degradation |

| Intracellular Calcium ([Ca2+]i) | Increase | Not quantified | Release from intracellular stores (not influx) nih.gov |

A primary signaling pathway activated by Tuftsin is the canonical Transforming Growth Factor-beta (TGFβ) pathway. nih.govnih.gov This activation occurs through Tuftsin's binding to Nrp1, which then acts in concert with its co-receptor, the TGFβ receptor-1 (TβR1). nih.gov The engagement of this receptor complex initiates the canonical TGFβ signaling cascade. nih.gov

The central mediators of this pathway are the Smad proteins. researchgate.net Upon activation of the TβR1 kinase, receptor-activated Smads (specifically Smad3 in this context) are phosphorylated. nih.govnih.govnih.gov This phosphorylation event is a critical step that "unmasks" the Smad3 protein, allowing it to interact with other proteins. nih.gov The phosphorylated Smad3 then forms a heteromeric complex with the common-mediator Smad, Smad4. researchgate.net This entire Smad complex translocates from the cytoplasm into the nucleus, where it functions as a transcription factor, binding to DNA and regulating the expression of specific target genes. researchgate.netresearchgate.net Furthermore, it has been shown that Tuftsin treatment not only activates this downstream pathway but also promotes the release of the TGFβ ligand from the microglial cells themselves. nih.gov

| Component | Role in Pathway | Action |

|---|---|---|

| Tuftsin | Initiating Ligand | Binds to Nrp1. nih.gov |

| Neuropilin-1 (Nrp1) | Primary Receptor | Acts as a co-receptor with TβR1 upon Tuftsin binding. nih.gov |

| TGFβ Receptor-1 (TβR1) | Signaling Co-receptor | Kinase is activated, initiating the intracellular cascade. nih.gov |

| Smad3 | Receptor-activated Smad (R-Smad) | Becomes phosphorylated by the activated TβR1. nih.govnih.gov |

| Smad4 | Common-mediator Smad (Co-Smad) | Forms a complex with phosphorylated Smad3. researchgate.net |

| Smad3/Smad4 Complex | Transcription Factor | Translocates to the nucleus to regulate gene expression. researchgate.netresearchgate.net |

Downstream Signaling Pathways and Transcriptional Regulation

The biological activities of Tuftsin are initiated by its interaction with specific cell surface receptors, leading to the activation of intracellular signaling cascades that ultimately modulate gene expression. A key receptor for Tuftsin is Neuropilin-1 (Nrp1). wikipedia.orgnih.gov Upon binding to Nrp1, Tuftsin triggers a signaling pathway that is also utilized by Transforming Growth Factor-beta (TGF-β). wikipedia.orgnih.gov

This signaling cascade proceeds through the canonical TGF-β pathway. wikipedia.orgnih.gov A critical event in this pathway is the phosphorylation of Smad2 and Smad3 proteins. wikipedia.org These phosphorylated Smad proteins then form a complex with Smad4, which translocates into the nucleus. wikipedia.org Within the nucleus, this Smad complex acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes. wikipedia.org

Tuftsin's influence on the immune system is largely achieved through its ability to modulate the balance between pro-inflammatory and anti-inflammatory responses. This is accomplished by regulating the activity of key transcription factors. For instance, Tuftsin administration has been shown to suppress the phosphorylation of STAT1, a transcription factor that promotes the expression of pro-inflammatory cytokines. nih.govresearchgate.net

Conversely, Tuftsin enhances the synthesis of transcription factors and cytokines associated with an anti-inflammatory and regulatory immune response. It has been observed to increase the expression of GATA-3, a master regulator of T-helper 2 (Th2) cell differentiation, which is involved in humoral immunity and the production of anti-inflammatory cytokines. researchgate.netrenyi.hu Furthermore, Tuftsin promotes the expression of FoxP3, a key transcription factor for the development and function of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. nih.govresearchgate.net In line with this, Tuftsin has been shown to inhibit the demethylation of the Foxp3-Tregs specific demethylated region (TSDR), a process that stabilizes Foxp3 expression. ilsl.br This leads to an increased production of anti-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.govresearchgate.net

Table 1: Key Molecules in Tuftsin's Downstream Signaling and Transcriptional Regulation

| Molecule | Role in Tuftsin Signaling | Primary Function |

| Neuropilin-1 (Nrp1) | Primary cell surface receptor for Tuftsin. wikipedia.orgnih.gov | Binds to Tuftsin, initiating the intracellular signaling cascade. |

| TGF-β Receptor | Co-receptor involved in Tuftsin signaling. nih.gov | Transduces the signal initiated by Tuftsin binding to Nrp1. |

| Smad2/3 | Intracellular signaling proteins. wikipedia.org | Phosphorylated upon receptor activation, forming a complex with Smad4. |

| Smad4 | Intracellular signaling protein. wikipedia.org | Forms a complex with phosphorylated Smad2/3 and translocates to the nucleus. |

| STAT1 | Transcription factor. nih.govresearchgate.net | Phosphorylation is blunted by Tuftsin, leading to a decrease in pro-inflammatory responses. |

| GATA-3 | Transcription factor. researchgate.netrenyi.hu | Upregulated by Tuftsin, promoting Th2 cell differentiation and anti-inflammatory responses. |

| FoxP3 | Transcription factor. nih.govresearchgate.net | Expression is increased by Tuftsin, promoting the development and function of regulatory T cells. |

| IL-4 | Cytokine. nih.govresearchgate.net | Synthesis is increased by Tuftsin, contributing to an anti-inflammatory environment. |

| IL-10 | Cytokine. nih.govresearchgate.net | Synthesis is increased by Tuftsin, contributing to an anti-inflammatory environment. |

Enzymatic Processing and Biogenesis of Tuftsin

Tuftsin is not synthesized as an independent peptide but is rather cleaved from a larger precursor protein, the heavy chain of immunoglobulin G (IgG). nih.govbiorxiv.org The release of the biologically active tetrapeptide is a two-step enzymatic process involving enzymes from different cellular locations. ilsl.brcolab.ws

Role of Spleen-Derived Enzymes in Tuftsin Release

The initial step in the biogenesis of Tuftsin occurs in the spleen. nih.govcolab.ws A specific spleen-derived enzyme, known as tuftsin-endocarboxypeptidase, is responsible for the first cleavage of the IgG heavy chain. google.com This enzyme nicks the polypeptide chain at the carboxy-terminal side of the Tuftsin sequence, specifically cleaving the Arg-Glu bond. google.com This initial cleavage generates an intermediate peptide that remains bound to the parent IgG molecule. nih.gov

Cleavage by Membrane-Bound Enzymes (e.g., Leucokininase)

The final release of active Tuftsin is carried out by a second enzyme located on the outer surface of the plasma membrane of phagocytic cells, such as neutrophils and macrophages. ilsl.brcolab.ws This membrane-bound enzyme is called leucokininase. wikipedia.orggoogle.com Leucokininase acts on the intermediate peptide, cleaving it at the amino-terminal end of the Tuftsin sequence, between a lysine (B10760008) and a threonine residue. wikipedia.org This second cleavage liberates the free and biologically active Tuftsin tetrapeptide (Thr-Lys-Pro-Arg). wikipedia.org

Peptide Hydrolysis and Inactivation Mechanisms

Once released, Tuftsin's activity is regulated by enzymatic degradation. The peptide is susceptible to hydrolysis by cytoplasmic enzymes, particularly aminopeptidases. google.com These enzymes can cleave the N-terminal threonine residue from the Tuftsin molecule. google.com The resulting tripeptide, Lys-Pro-Arg, is not only inactive but has been shown to act as an inhibitor of Tuftsin's activity, likely by competing for the same cellular receptors. google.com This enzymatic inactivation provides a mechanism for the physiological regulation of Tuftsin's effects.

Table 2: Enzymes Involved in the Biogenesis and Inactivation of Tuftsin

| Enzyme | Location | Function |

| Tuftsin-endocarboxypeptidase | Spleen google.com | Performs the initial cleavage of the IgG heavy chain at the C-terminus of the Tuftsin sequence. |

| Leucokininase | Outer membrane of phagocytic cells wikipedia.orggoogle.com | Executes the final cleavage of the intermediate peptide, releasing active Tuftsin. |

| Aminopeptidases | Cytoplasm google.com | Inactivate Tuftsin by cleaving the N-terminal threonine, producing the inhibitory tripeptide Lys-Pro-Arg. |

Immunomodulatory Effects of Tuftsin 3tfa

Modulation of Phagocytic Cell Function

Tuftsin (B1682037) is a potent modulator of phagocytic cell function, influencing a range of activities from activation and engulfment to the production of reactive oxygen species.

Augmentation of Macrophage and Microglial Activation

Tuftsin plays a significant role in the activation of macrophages and microglia, the resident immune cells of the central nervous system. This activation is characterized by a shift towards a pro-inflammatory M1-like phenotype, which is crucial for host defense. Studies have shown that Tuftsin can induce M1-type polarization in macrophages. taylorandfrancis.com This activation leads to an enhanced capacity to combat pathogens. For instance, Tuftsin-activated murine macrophages have been shown to express nitric oxide (NO) synthase and produce nitric oxide in a dose-dependent manner, a key mechanism for killing intracellular parasites like Leishmania major in vitro. nih.gov

The interaction of Tuftsin with macrophages is a specific, receptor-mediated process. Research has demonstrated that these cells possess a high number of binding sites for Tuftsin, further underscoring the peptide's direct role in their activation.

| Parameter | Observation | Significance |

|---|---|---|

| Macrophage Polarization | Induces M1-type polarization. taylorandfrancis.com | Enhances pro-inflammatory and anti-pathogenic responses. |

| Nitric Oxide (NO) Production | Activates murine macrophages to produce NO in a dose-dependent manner. nih.gov | Contributes to the killing of intracellular parasites. nih.gov |

Enhancement of Phagocytosis, Pinocytosis, and Chemotaxis

A primary and well-documented function of Tuftsin is its ability to significantly enhance the phagocytic activity of immune cells, including neutrophils and macrophages. taylorandfrancis.comnih.gov This stimulation of engulfment of foreign particles is a cornerstone of the innate immune response. Research has identified optimal conditions for this effect; for instance, the greatest stimulation of phagocytosis by human polymorphonuclear leukocytes (PMNs) was observed after a 15-minute incubation with 5 micrograms/ml of Tuftsin. nih.gov Beyond simply increasing the percentage of phagocytic cells, Tuftsin has a more pronounced impact on the number of particles engulfed per cell. nih.gov

In addition to phagocytosis, Tuftsin also stimulates other crucial functions of phagocytes. It has been reported to increase pinocytosis, the ingestion of liquid into a cell by the budding of small vesicles from the cell membrane, and chemotaxis, the directed movement of cells in response to a chemical stimulus. This enhanced motility allows immune cells to more effectively migrate to sites of infection or inflammation.

| Cell Type | Parameter | Effective Concentration/Condition | Observed Effect |

|---|---|---|---|

| Human Polymorphonuclear Leukocytes (PMNs) | Phagocytosis Stimulation | 5 micrograms/ml for 15 minutes | Greatest effect over control observed under these conditions. nih.gov |

| Human Polymorphonuclear Leukocytes (PMNs) | Number of Engulfed Particles | Optimal conditions | Greater impact on the number of particles engulfed than on the percentage of phagocytic cells. nih.gov |

Induction of Reactive Oxygen Species Formation (O2-, H2O2)

Tuftsin stimulates the production of reactive oxygen species (ROS), such as superoxide (B77818) anion (O2-) and hydrogen peroxide (H2O2), by phagocytic cells. This "respiratory burst" is a critical component of the bactericidal activity of these cells. Studies on guinea pig peritoneal macrophages have shown that Tuftsin, at concentrations ranging from 10⁻⁸ to 10⁻⁶ M, can induce the release of both O2- and H2O2. This induction of toxic oxygen species is believed to be a key mechanism by which Tuftsin augments the cytotoxic capabilities of macrophages.

| Reactive Oxygen Species | Effective Concentration Range | Cell Type |

|---|---|---|

| Superoxide Anion (O2-) | 10⁻⁸ to 10⁻⁶ M | Albumin-elicited and C. parvum-activated macrophages |

| Hydrogen Peroxide (H2O2) | 10⁻⁸ to 10⁻⁶ M | Albumin-elicited and C. parvum-activated macrophages |

Influence on T-Cell Mediated Immunity

Tuftsin's immunomodulatory effects extend to the adaptive immune system, particularly influencing T-cell mediated immunity through its action on antigen-presenting cells and T-lymphocyte subpopulations.

Antigen Processing and Presentation Modulation

Tuftsin has been found to augment the antigen-presenting capacity of macrophages. When applied simultaneously with an antigen, Tuftsin enhances the ability of macrophages to process and present that antigen to T-lymphocytes. This leads to a more robust T-cell response. Studies have shown that Tuftsin-antigen conjugates are highly potent immunogens, capable of evoking a strong lymphoproliferative immune response. researchgate.net The mechanism behind this enhancement involves an increased secretion of interleukin-1 (IL-1) and a higher expression of cell surface Ia-encoded antigens (part of the major histocompatibility complex class II in mice) by macrophages treated with both antigen and Tuftsin. researchgate.net

Impact on T-Lymphocyte Subpopulations (e.g., Th1, Th2, Regulatory T cells)

Tuftsin can influence the balance of T-helper (Th) cell subsets, which play a critical role in directing the nature of an immune response. There is evidence to suggest that Tuftsin can modulate the balance between Th1 and Th2 cells. The Th1 response is associated with cell-mediated immunity, while the Th2 response is linked to humoral immunity. Some studies indicate that Tuftsin can induce a shift towards a Th2-dominant response.

| T-Cell Subpopulation | Observed Effect | Mechanism/Associated Finding |

|---|---|---|

| Th1/Th2 Balance | Potential shift towards a Th2-dominant response. | Influences the nature of the adaptive immune response. |

| Regulatory T cells (Tregs) | Weakens the expression of Foxp3 in Nrp-1highCD4+CD25+ Tregs. nih.gov | Prevents the negative immunoregulation by this Treg subset. nih.gov |

Cytokine and Chemokine Production Regulation (e.g., TNF-α, IL-10, IL-1)

Tuftsin, a naturally occurring tetrapeptide, demonstrates significant regulatory effects on the production of key cytokines and chemokines, thereby influencing the nature and intensity of the immune response. Its activity is particularly noted in the modulation of pro-inflammatory and anti-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and Interleukin-1 (IL-1).

Research indicates that Tuftsin can enhance the secretion of several cytokines. It has been shown to increase the production of TNF-α and Interferon-gamma (IFN-γ). nih.gov Furthermore, studies involving glycosylated derivatives of Tuftsin have demonstrated their capacity to modulate the release of TNF-α and IL-1 from mouse peritoneal macrophages and human monocytes in a dose-dependent manner. nih.gov In certain therapeutic contexts, such as experimental colitis models, Tuftsin-based compounds have been associated with the downregulation of pro-inflammatory cytokines including TNF-α and IL-1β. mostwiedzy.pl

Conversely, Tuftsin also plays a crucial role in promoting an anti-inflammatory environment. It can shift microglial cells to an anti-inflammatory phenotype and upregulate the expression of the Th2-associated transcription factor GATA-3. stonybrook.edu This shift is accompanied by a significant increase in the production of the anti-inflammatory cytokine IL-10. mostwiedzy.plstonybrook.edu In studies on colorectal cancer, Tuftsin, in combination with antigen peptides, was found to inhibit the secretion of IL-10 while promoting the secretion of the pro-inflammatory and Th1-skewing cytokine IL-12, highlighting its context-dependent regulatory functions. nih.govnih.gov This dual capability allows Tuftsin to fine-tune the immune response, balancing inflammatory and anti-inflammatory signals.

The table below summarizes the observed effects of Tuftsin on the production of various cytokines based on several research findings.

Table 1: Regulation of Cytokine Production by Tuftsin

| Cytokine | Effect | Cell/Model System | Reference |

|---|---|---|---|

| TNF-α | Increased | T-cells, Macrophages | stonybrook.edunih.gov |

| Modulated | Mouse peritoneal macrophages, human monocytes | nih.gov | |

| Decreased | Colitis model | mostwiedzy.pl | |

| IL-10 | Increased | T-cells (via microglia), Colitis model | mostwiedzy.plstonybrook.edu |

| Decreased | Colorectal cancer model (with antigen peptides) | nih.gov | |

| IL-1 | Modulated | Mouse peritoneal macrophages, human monocytes | nih.gov |

| IL-12 | Increased | Colorectal cancer model (with antigen peptides) | nih.govnih.gov |

| IFN-γ | Increased | Tumor-bearing mice | nih.gov |

Humoral Immune Response Modulation

Tuftsin actively modulates the humoral immune response, a critical branch of adaptive immunity mediated by antibodies produced by B lymphocytes. It enhances this response primarily by augmenting the functions of macrophages and their interaction with T lymphocytes. researchgate.netnih.gov By stimulating macrophages, Tuftsin improves the initial stages of the humoral response, including antigen processing and presentation to T-helper cells. researchgate.net This enhanced T-cell education is fundamental for the subsequent activation of B cells, leading to a more robust and specific antibody-mediated immunity. mostwiedzy.pl

A key feature of Tuftsin's immunomodulatory activity is its ability to enhance antibody production, particularly when used as an adjuvant or when conjugated to otherwise non-immunogenic peptides. researchgate.net While Tuftsin itself is generally considered weakly antigenic, its conjugation to haptens or antigens can significantly amplify the immune response against them. tandfonline.com

Studies have shown that covalently attaching multiple forms of Tuftsin, such as dituftsin or polytuftsin, to non-immunogenic peptides can induce a significant anti-peptide antibody (IgG) response in mice. nih.gov In these experiments, the peptides alone failed to elicit any IgG, demonstrating the potent adjuvant-like effect of Tuftsin polymers. nih.gov This suggests that Tuftsin can act as a carrier, transforming poor antigens into effective immunogens capable of stimulating a strong humoral response. This property is instrumental in the design of synthetic vaccines and immunotherapies. nih.gov The activation of CD4+ T cells is improved when an antigen is fused to Tuftsin, which in turn stimulates B lymphocytes to increase antibody production. mostwiedzy.pl

The table below details research findings on the enhancement of antibody production against specific peptides when they are coupled with Tuftsin derivatives.

Preclinical Investigations of Tuftsin 3tfa in Disease Models

Anti-Infective Research Applications

Tuftsin (B1682037) and its analogs have shown broad-spectrum anti-infective properties, acting against bacteria, viruses, and fungi. These effects are largely attributed to its ability to stimulate phagocytic cells, enhancing their microbicidal capabilities.

Antibacterial Activities

Tuftsin has exhibited direct antibacterial effects. In one study, tuftsin demonstrated activity against 20 bacterial strains, with a minimal effective concentration of 62.5 µg/ml nih.govnih.gov. Analogs tested in the same study were either less effective or lacked activity, highlighting the specific efficacy of the parent compound nih.gov. Tuftsin's mechanism involves augmenting the formation of reactive oxygen species by phagocytic cells, which are toxic to microorganisms wikipedia.org. Furthermore, tuftsin has been investigated as a carrier for other antimicrobial agents, enhancing their cellular uptake and intracellular efficacy against bacteria, such as Mycobacterium tuberculosis mostwiedzy.pl.

Antiviral Activities, including SARS-CoV-2 Interaction Mechanisms

Tuftsin has shown potential as an antiviral agent. Studies have indicated that tuftsin can influence the mortality of mice infected with encephalomyocarditis virus, although elongation of the peptide chain did not significantly increase this activity nih.gov. More recently, tuftsin has garnered attention for its interaction with SARS-CoV-2, the virus responsible for COVID-19. Research suggests that tuftsin can directly bind to ACE2 and NRP1, which are known receptors facilitating SARS-CoV-2 entry into host cells biorxiv.orgnews-medical.netresearchgate.netfrontiersin.org. Surface plasmon resonance (SPR) analysis confirmed these direct interactions, and importantly, tuftsin was shown to effectively impair the binding of the SARS-CoV-2 S1 protein to ACE2 in a dose-dependent manner biorxiv.orgnews-medical.netfrontiersin.org. This competitive inhibition mechanism positions tuftsin as a potential therapeutic candidate against SARS-CoV-2 infection biorxiv.orgresearchgate.netfrontiersin.org.

Antifungal Activities

Tuftsin has demonstrated efficacy in combating fungal infections. In preclinical models, intravenous administration of tuftsin showed prolonged survival in mice challenged with Candida albicans nih.gov. Studies have also explored tuftsin-incorporated liposomes in combination with antifungal agents like nystatin. This combination therapy augmented the anti-cryptococcal activity of nystatin, leading to increased survival rates and reduced fungal burden in mice infected with Cryptococcus neoformans nih.gov. Tuftsin's ability to stimulate macrophages contributes to enhanced phagocytic elimination of fungal pathogens mdpi.com.

Antineoplastic Research Endeavors

Tuftsin has shown significant promise in antineoplastic research, primarily by modulating the host's immune system to combat cancer and by directly inhibiting tumor growth in preclinical settings.

Enhancement of Anti-Tumor Immune Responses

Tuftsin acts as an immunomodulator, enhancing the body's natural defenses against cancer. It stimulates phagocytic cells, such as macrophages, increasing their mobility, phagocytosis, and secretion of cytokines like IL-1 and TNF-α, which contribute to anti-tumor effects nih.govtaylorandfrancis.comnih.gov. Tuftsin can also act as a cofactor to enhance dendritic cell antigen capture and maturation, leading to increased secretion of IL-12 and activation of T cells against tumors nih.gov. Furthermore, tuftsin has been shown to polarize macrophages towards an M1 phenotype, which is associated with pro-inflammatory and anti-tumor immunity, and to mobilize them to produce cytotoxic factors like TNF-α and nitric oxide (NO) taylorandfrancis.comnih.gov. This immunomodulatory capacity can synergize with other therapeutic approaches to boost anti-cancer immunity nih.govnih.gov.

Retardation of Tumor Growth in Preclinical Settings

In preclinical models, tuftsin has demonstrated the ability to suppress and eliminate solid tumor growth nih.gov. Intraperitoneal injection of tuftsin into mice with B16/5B melanoma cells resulted in a considerable suppression of tumor growth, with 38% of treated animals remaining tumor-free for extended periods nih.gov. The octapeptide analog, tuftsinyltuftsin, also showed effectiveness in preventing tumor formation nih.gov. Tuftsin has also been investigated for its effects on residual tumors after surgical resection, where it significantly slowed the regrowth of residual tumors in mice nih.gov. In Lewis lung carcinoma models, tuftsin treatment significantly increased mean survival time and reduced lung tumor metastasis nih.gov. The antineoplastic effect is partly attributed to tuftsin's augmentation of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) production, which can have cytotoxic effects on tumor cells wikipedia.orgnih.gov.

Macrophage Polarization in the Tumor Microenvironment

Macrophages, key components of the immune system, exhibit dynamic polarization states that significantly influence the tumor microenvironment (TME). Typically, macrophages are categorized into pro-inflammatory M1 phenotypes and anti-inflammatory M2 phenotypes. Tumor-associated macrophages (TAMs) often adopt an M2-like, pro-tumorigenic phenotype, contributing to immune suppression, angiogenesis, and metastasis mdpi.com. Tuftsin, a known activator of macrophages and microglia, has been shown to induce an anti-inflammatory shift in these cells, promoting an M2 phenotype plos.orgnih.govnih.gov. This polarization is mediated through mechanisms involving the binding of tuftsin to neuropilin-1 and subsequent signaling via the transforming growth factor beta (TGFβ) pathway nih.gov. By promoting an anti-inflammatory milieu, tuftsin-activated macrophages may counteract the pro-tumorigenic environment typically fostered by M2 TAMs, although specific studies detailing Tuftsin 3TFA's direct impact on macrophage polarization within the tumor microenvironment are still emerging.

Neuroimmunological and Demyelinating Disease Models

Tuftsin and its derivatives have shown promise in preclinical models of neuroimmunological and demyelinating diseases, most notably in Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for Multiple Sclerosis (MS) plos.orgnih.govfrontiersin.orgnih.govnih.govnih.gov. These studies investigate the compound's ability to modulate the immune response within the central nervous system (CNS) and its impact on disease progression and recovery.

Attenuation of Experimental Autoimmune Encephalomyelitis Pathology

In EAE models, Tuftsin administration has been demonstrated to significantly improve the clinical course of the disease plos.orgnih.gov. This attenuation of pathology is characterized by a reduction in demyelination and inflammation within the CNS frontiersin.orgnih.govfrontiersin.org. Tuftsin shifts the immune response from a pro-inflammatory Th1 profile towards an anti-inflammatory Th2 phenotype, alongside an expansion of immunosuppressive regulatory T cells (Tregs) plos.orgnih.gov. Specifically, Tuftsin treatment has been associated with a decrease in pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, IL-17, and IFN-γ, while concurrently increasing anti-inflammatory cytokines like IL-10 and IL-4 plos.orgfrontiersin.org. These findings suggest that Tuftsin effectively dampens the autoimmune attack characteristic of EAE, potentially offering a therapeutic avenue for demyelinating diseases.

Table 1: Cytokine Modulation by Tuftsin in EAE Models

| Cytokine | Effect | Relative Change | Source |

| TNF-α | Decreased | 4-fold | plos.org |

| IL-10 | Increased | ~10-fold | plos.org |

| IL-6 | Reduced | Not specified | frontiersin.org |

| IL-8 | Reduced | Not specified | frontiersin.org |

| IL-17 | Reduced | Not specified | frontiersin.org |

| IFN-γ | Reduced | Not specified | frontiersin.org |

| IL-4 | Increased | Not specified | plos.org |

Microglial Polarization and Remyelination Support

Tuftsin plays a crucial role in modulating microglial activity, the resident immune cells of the CNS. Tuftsin treatment induces a shift in microglia towards an anti-inflammatory (M2) phenotype plos.orgnih.govfrontiersin.orgnih.govnih.gov. This polarization is associated with enhanced microglial phagocytic activity, which is vital for clearing myelin debris and cellular debris resulting from demyelination nih.govnih.gov. By facilitating this clearance and promoting an anti-inflammatory environment, Tuftsin supports the process of remyelination, which is essential for neuronal repair in demyelinating diseases frontiersin.orgnih.gov. While Tuftsin activates microglia toward an anti-inflammatory fate conducive to repair, combining it with other remyelinating agents can further enhance therapeutic outcomes in specific models frontiersin.orgnih.govnih.gov.

Table 2: Microglial Polarization and Functional Shift Induced by Tuftsin

| Aspect of Polarization | Description of Shift | Implication for Remyelination/Pathology | Source |

| Phenotypic State | Shift towards anti-inflammatory (M2) phenotype | Reduces neuroinflammation, promotes repair | plos.orgnih.govfrontiersin.org |

| Cytokine Profile | Downregulation of pro-inflammatory cytokines | Decreases tissue damage | plos.orgnih.govnih.gov |

| Upregulation of anti-inflammatory cytokines | Promotes resolution and repair | plos.orgnih.govnih.gov | |

| Phagocytosis | Enhanced phagocytic activity | Efficient clearance of myelin debris | nih.govnih.gov |

| Supports oligodendrocyte precursor cell function | nih.govnih.gov |

Autoimmune and Inflammatory Conditions

Beyond neuroimmunological disorders, this compound and related compounds have been investigated for their effects on broader autoimmune and inflammatory conditions, including Collagen-Induced Arthritis (CIA).

Influence on Collagen-Induced Arthritis Models and Gut Microbiota Interplay

Studies involving Tuftsin-Phosphorylcholine (TPC), a conjugate containing Tuftsin, have explored its impact on Collagen-Induced Arthritis (CIA) models nih.govnih.gov. Preventive therapy with TPC in mice with CIA maintained normal arthritis scores and a stable gut microbial environment, mirroring that of healthy controls, in contrast to untreated CIA mice nih.govnih.gov. Significant differences in microbial composition were observed between healthy and CIA mice, with TPC treatment restoring a healthy gut microbial community. This research highlights a potential interplay between Tuftsin's immunomodulatory activity and the gut microbiota in the context of autoimmune diseases, suggesting that maintaining a balanced microbiota is crucial for preventing or mitigating arthritic pathology nih.govnih.gov.

Modulation of Inflammatory Reactions

Tuftsin broadly modulates inflammatory reactions by shifting the immune response towards an anti-inflammatory and immunosuppressive state plos.orgnih.govnih.gov. In various autoimmune disease models, Tuftsin has been shown to decrease the production of pro-inflammatory cytokines while enhancing the release of anti-inflammatory cytokines plos.orgnih.gov. For instance, in experimental lupus models, TPC treatment decreased pro-inflammatory cytokines like IL-17 and TNF-α, and increased anti-inflammatory cytokines such as IL-10 and TGF-β nih.gov. This broad modulation of inflammatory mediators contributes to the attenuation of disease symptoms and pathology across different autoimmune conditions.

Compound List:

this compound

Advanced Research Methodologies and Analytical Approaches for Tuftsin 3tfa

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone technique for characterizing the specific receptors for Tuftsin (B1682037) on the surface of phagocytic cells. nih.gov These assays utilize a radioactively labeled form of Tuftsin, such as [3H]Tuftsin, to quantify binding to its target receptors on cells like macrophages and neutrophils.

The fundamental principle involves incubating the target cells or cell membranes with increasing concentrations of the radioligand until equilibrium is reached. By measuring the radioactivity bound to the cells, researchers can determine key receptor parameters. Saturation binding experiments allow for the calculation of the maximal binding capacity (Bmax), which represents the total number of receptors on the cell surface, and the equilibrium dissociation constant (Kd), which indicates the affinity of Tuftsin for its receptor. A lower Kd value signifies a higher binding affinity.

Competitive binding assays are another critical application. In this setup, a fixed concentration of radiolabeled Tuftsin competes with varying concentrations of an unlabeled ligand, such as Tuftsin 3TFA or its synthetic analogs. These experiments are vital for determining the specificity of the receptor and the relative binding affinities of different compounds. For instance, studies have used this method to show that Tuftsin analogs can effectively compete for the same binding sites, confirming their interaction with the Tuftsin receptor. nih.gov The data generated from these assays, often visualized in competitive binding curves, are essential for structure-activity relationship studies, revealing which parts of the Tuftsin molecule are critical for receptor recognition and binding. nih.gov

Immunological Assays for Cellular Function Assessment

Following receptor binding, Tuftsin triggers a cascade of events within immune cells. A variety of immunological assays are employed to measure these functional outcomes, providing a clear picture of Tuftsin's role as an immunomodulatory agent. These assays assess the potentiation of cellular functions such as phagocytosis, bactericidal activity, and tumoricidal capabilities. nih.gov

Nitroblue Tetrazolium (NBT) Reduction Assays

The Nitroblue Tetrazolium (NBT) reduction assay is a specific method used to measure the production of superoxide (B77818) radicals (O₂⁻), a key component of the respiratory burst in phagocytic cells like neutrophils. This metabolic process is critical for killing ingested pathogens. The assay relies on the ability of superoxide anions to reduce the soluble, yellow NBT dye into an insoluble, dark blue formazan (B1609692) precipitate.

Research has shown that Tuftsin significantly increases the reduction of NBT in human polymorphonuclear leukocytes, with an effect comparable to that of endotoxin. taylorandfrancis.com This indicates that Tuftsin stimulates the metabolic pathways leading to the production of reactive oxygen species. The amount of formazan produced, which can be quantified spectrophotometrically after extraction, is directly proportional to the amount of superoxide generated. Studies using Tuftsin analogs in NBT assays have also helped to elucidate the mechanism, suggesting that Tuftsin acts on specific cell membrane receptors to trigger this activation, as the effect can be blocked by receptor-antagonizing analogs. nih.gov

Cytotoxicity Assays

Cytotoxicity assays are used to determine the ability of immune cells, activated by Tuftsin, to kill target cells, particularly tumor cells. Tuftsin is known to enhance the natural cell-mediated cytotoxicity of immune effector cells. nih.gov For example, studies have demonstrated that in vitro treatment of mouse splenic effector cells with Tuftsin leads to a pronounced enhancement of natural killer (NK) cell cytotoxicity against lymphoma target cells.

These assays typically involve co-culturing the effector cells (e.g., NK cells or macrophages) with labeled target cells (e.g., tumor cells). The cytotoxic activity is quantified by measuring the release of the label from the lysed target cells. The magnitude of this enhancement has been shown to be dependent on the concentration of Tuftsin. Furthermore, research on Tuftsin-based fusion proteins has shown potent cytotoxicity against circulating gastric cancer cell lines, an effect linked to enhanced macrophage activity. nih.gov The table below summarizes findings from a study on a Tuftsin-fusion protein (LDM-TF), illustrating its cytotoxic efficacy.

| Cell Line | Compound | IC50 (M) |

| CTC-105 | LDM-TF | 1.84 x 10⁻⁸ |

| CTC-141 | LDM-TF | 1.4 x 10⁻¹¹ |

| HGC | LDM-TF | 1.2 x 10⁻¹⁰ |

| MGC | LDM-TF | 1.1 x 10⁻¹⁰ |

| Data adapted from a study on the cytotoxicity of a Tuftsin-fusion protein against circulating tumor cells (CTCs) and other gastric cancer cell lines. nih.gov |

Molecular Docking and Bioinformatics Prediction for Target Identification

Computational methods, including molecular docking and bioinformatics, are powerful tools for predicting and analyzing the interaction between Tuftsin and its molecular targets. These in silico approaches complement experimental data by providing a detailed view of the binding at an atomic level.

Molecular docking simulations predict the preferred orientation of one molecule (the ligand, e.g., Tuftsin) when bound to a second (the receptor). Recent research has used this technique to investigate Tuftsin's interaction with potential receptors like Angiotensin-Converting Enzyme 2 (ACE2) and Neuropilin-1 (NRP1). frontiersin.org The results of these simulations can reveal stable binding conformations and identify the specific amino acid residues involved in the interaction, such as hydrogen bonds and hydrophobic contacts. Docking studies have suggested that Tuftsin can bind to regions on ACE2 and NRP1 that overlap with the binding sites for the SARS-CoV-2 spike protein, providing a structural hypothesis for its potential antiviral activity. frontiersin.org

Bioinformatics analyses are used to mine existing biological databases to identify potential targets of Tuftsin and understand the pathways it may influence. By identifying genes and proteins associated with both Tuftsin's known functions and specific disease states (like COVID-19), researchers have found significant overlaps. frontiersin.org These analyses have pointed towards Tuftsin's involvement in immune-related pathways, such as neutrophil activation and cytokine receptor binding, reinforcing its role as an immunomodulator. frontiersin.org

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. It provides precise quantitative data on the kinetics (association and dissociation rates) and affinity of binding events. In the context of Tuftsin, SPR has been instrumental in confirming and quantifying the interactions predicted by molecular docking.

In a typical SPR experiment, a receptor protein (e.g., ACE2 or NRP1) is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of Tuftsin to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. By analyzing the sensorgram data from various concentrations of Tuftsin, key kinetic parameters can be calculated, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR analysis has been used to directly confirm the binding of Tuftsin to both ACE2 and NRP1. frontiersin.org The technique provides high-quality biophysical evidence that complements other methodologies and is considered a gold standard for detecting drug-target interactions. frontiersin.org

| Interacting Molecules | Method | Equilibrium Dissociation Constant (KD) |

| Tuftsin and ACE2 | SPR | 460 µmol/L |

| Tuftsin and NRP1 | SPR | 10.65 µmol/L |

| Data from SPR analysis confirming the direct binding of Tuftsin to ACE2 and NRP1. frontiersin.org |

Proteomic and Transcriptomic Profiling in Response to this compound

Investigating the global changes in protein (proteomics) and gene expression (transcriptomics) in response to this compound provides a systems-level understanding of its cellular impact. While large-scale, dedicated proteomic or transcriptomic screens for Tuftsin are not extensively documented, related bioinformatics and targeted molecular studies offer significant insights into the pathways it modulates.

Bioinformatic analyses of known Tuftsin targets and disease-related genes have identified overlaps in pathways associated with immune functions, including neutrophil-mediated immunity and cytokine signaling pathways like the IL-17 pathway. frontiersin.org This suggests that Tuftsin's effects are mediated through the regulation of a network of immune-related genes.

More targeted studies have confirmed that Tuftsin can modulate the expression of specific proteins, particularly cytokines. For example, Tuftsin has been shown to induce the production of Interleukin-1 (IL-1) by human mononuclear cells. nih.gov Furthermore, Tuftsin-based fusion proteins have been observed to increase the expression of anti-tumor cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in vivo. nih.gov A Tuftsin analog, Selank, has been shown to alter the expression of inflammation-related genes in spleen tissue. swolverine.com These findings, while not from comprehensive profiling studies, demonstrate that Tuftsin treatment leads to significant changes in the expression of key immune-mediating proteins and genes, underscoring its role as a potent immunomodulator.

Mass Spectrometric Analysis of this compound and its Conjugates

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and characterization of Tuftsin and its derivatives, including this compound, which is the trifluoroacetic acid (TFA) salt of the peptide. This powerful method provides precise information on molecular weight, peptide sequence, and the nature of conjugated moieties. Various ionization techniques and mass analyzers are employed to study these molecules, each offering unique advantages and challenges.

Electrospray ionization (ESI) is a commonly utilized soft ionization technique for peptide analysis. However, in the case of Tuftsin and its conjugates, particularly those with multiple positive charges like daunomycin-Tuftsin bioconjugates, ESI-MS can lead to significant in-source fragmentation. This phenomenon, sometimes referred to as an "overcharging effect," can complicate spectral interpretation by generating a multitude of fragment ions rather than a clear molecular ion peak. The lability of certain bonds, such as the O-glycosidic bond in some conjugates, is exacerbated under these conditions. To mitigate these challenges, careful optimization of ESI source parameters and the use of appropriate solvent systems are crucial.

Matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) analyzer is another powerful technique for peptide analysis and is often less prone to the in-source fragmentation issues seen with ESI for certain compounds. MALDI-TOF MS is particularly useful for obtaining the molecular weight of the intact peptide or conjugate with high accuracy.

Tandem mass spectrometry (MS/MS) is indispensable for detailed structural characterization. Through collision-induced dissociation (CID), a selected precursor ion is fragmented, yielding a spectrum of product ions. The fragmentation of the Tuftsin backbone (Thr-Lys-Pro-Arg) primarily occurs at the peptide bonds, generating b- and y-type ions. The presence of proline can influence the fragmentation pattern, often leading to preferential cleavage at the N-terminal side of the proline residue. Furthermore, the basic side chains of lysine (B10760008) and arginine can direct fragmentation pathways.

For Tuftsin conjugates, the fragmentation pattern will be a composite of the peptide backbone cleavage and the fragmentation of the conjugated molecule. For instance, in conjugates with anthraquinone (B42736) derivatives, characteristic losses of CO from the anthraquinone moiety would be expected in addition to the peptide fragment ions. The analysis of these fragmentation patterns allows for the precise localization of the conjugation site on the Tuftsin molecule.

Detailed Research Findings

The mass spectrometric analysis of this compound yields a protonated molecular ion [M+H]⁺. The subsequent MS/MS analysis through CID produces a series of characteristic fragment ions that allow for the confirmation of its amino acid sequence (Thr-Lys-Pro-Arg). The fragmentation primarily occurs along the peptide backbone, leading to the formation of b- and y-type ions.

| Ion Type | Sequence | Theoretical m/z | Observed m/z (Example) |

|---|---|---|---|

| b₁ | T | 102.055 | 102.1 |

| b₂ | TK | 230.150 | 230.2 |

| b₃ | TKP | 327.203 | 327.2 |

| y₁ | R | 175.119 | 175.1 |

| y₂ | PR | 272.172 | 272.2 |

| y₃ | KPR | 400.267 | 400.3 |

| [M+H]⁺ | TKPR | 501.295 | 501.3 |

The analysis of Tuftsin conjugates by mass spectrometry reveals more complex fragmentation patterns, which are a combination of the peptide and the conjugated moiety. The table below illustrates hypothetical examples of mass spectrometric data for different types of Tuftsin conjugates.

| Conjugate Type | Conjugated Moiety | Expected [M+H]⁺ m/z | Key Fragment Ions (m/z) and Interpretation |

|---|---|---|---|

| Fluorescent Dye Conjugate | Fluorescein isothiocyanate (FITC) | ~890.4 | - Peptide fragments (b- and y-ions of Tuftsin)

|

| Drug Conjugate | Daunomycin | ~1028.5 | - Peptide fragments

|

| Lipid Conjugate | Palmitic Acid | ~739.5 | - Peptide fragments

|

Perspectives and Future Directions in Tuftsin 3tfa Research

Elucidating Novel Receptor Interactions and Signaling Pathwaysgoogle.comtaylorandfrancis.com

Tuftsin's biological activities are mediated through specific receptors, with Neuropilin-1 (Nrp1) being a key identified binding site on macrophages and microglia nih.govnih.govnih.gov. Research indicates that tuftsin (B1682037) signals through Nrp1 via the canonical transforming growth factor beta (TGFβ) signaling pathway nih.gov. Upon binding to Nrp1, tuftsin promotes Smad3 phosphorylation and reduces Akt phosphorylation, leading to an anti-inflammatory M2 shift in microglia nih.gov. This interaction is crucial for modulating the immune response, shifting it towards an anti-inflammatory phenotype and potentially reversing pathological processes in conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis frontiersin.orgplos.org. Further research aims to map additional receptor interactions and delineate the intricate downstream signaling cascades activated by Tuftsin 3TFA, providing a deeper understanding of its pleiotropic effects on cellular functions google.comtaylorandfrancis.com.

Development of Advanced this compound Analogues with Improved Pharmacokineticscymitquimica.comwikipedia.org

While tuftsin exhibits significant biological activity, its short half-life and susceptibility to hydrolysis in vivo can limit its therapeutic efficacy taylorandfrancis.com. Consequently, a key area of research involves the development of advanced tuftsin analogues with improved pharmacokinetic profiles. Modifications to the peptide sequence or conjugation with delivery systems are being explored to enhance stability, bioavailability, and targeted delivery. Studies have investigated various peptide analogues, some of which retain or even enhance tuftsin-like activities, such as stimulating phagocytosis and modulating immune responses wikipedia.orgnih.gov. The development of these optimized analogues is critical for translating the therapeutic potential of tuftsin into clinical applications.

Exploration of this compound in Emerging Disease Pathologiesnih.gov

Tuftsin's immunomodulatory and phagocytosis-enhancing properties make it a promising candidate for investigating novel therapeutic strategies in a range of emerging disease pathologies. Beyond its established roles in immune modulation and potential anti-cancer activity frontiersin.orggenscript.comnih.gov, tuftsin has shown promise in combating viral infections, notably SARS-CoV-2, by interfering with the virus's interaction with host cell receptors ACE2 and Nrp1 frontiersin.orgnews-medical.net. Furthermore, tuftsin and its derivatives are being explored for their efficacy in autoimmune diseases, such as experimental lupus and arthritis, where they have demonstrated an ability to modulate inflammatory cytokines and promote regulatory T cell expression plos.orgnih.gov. Its potential application in neuroinflammatory conditions, like multiple sclerosis, is also an active area of research frontiersin.org.

Integration of Omics Data for Systems-Level Understanding

The complexity of tuftsin's biological effects necessitates a systems-level understanding, which can be achieved through the integration of omics data. Approaches combining genomics, transcriptomics, proteomics, and metabolomics provide a comprehensive view of cellular responses to tuftsin colostate.edumetabolomics.semdpi.com. By analyzing global changes in gene expression, protein profiles, and metabolic pathways following this compound administration, researchers can identify key molecular players and networks involved in its immunomodulatory and therapeutic actions colostate.edumetabolomics.see-century.us. This integration allows for the construction of predictive models and a deeper insight into the emergent properties of the biological system, facilitating the discovery of novel therapeutic targets and strategies.

Application of this compound in Targeted Drug Delivery Systems